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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)thiomorpholine

CAS No.: 864685-25-6

Cat. No.: B1369218

Get Quote

Technical Guide: 3-(3-
Chlorophenyl)thiomorpholine
Scaffold Analysis, Synthetic Methodology, and Pharmacological Profiling

Executive Summary
3-(3-Chlorophenyl)thiomorpholine (CAS: 864685-25-6) is a chiral heterocyclic scaffold

belonging to the 3-arylthiomorpholine class. Structurally, it represents a bioisostere of 3-

phenylmorpholine (the core of the psychostimulant Phenmetrazine), where the ether oxygen is

replaced by a sulfur atom. This substitution significantly alters the physicochemical profile,

enhancing lipophilicity and introducing a "metabolic soft spot" susceptible to S-oxidation.[1]

In drug discovery, this scaffold serves as a critical intermediate for synthesizing CNS-active

agents, particularly dopamine/norepinephrine reuptake inhibitors and sigma receptor ligands.

The 3-chlorophenyl moiety provides metabolic resistance against ring hydroxylation compared

to the unsubstituted phenyl ring, while the secondary amine at position 4 offers a versatile

vector for further diversification.
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Structural Characterization & Stereochemistry[2]
IUPAC Nomenclature and Numbering
The thiomorpholine ring is numbered starting from the sulfur atom (priority over nitrogen) to

assign the lowest locants to heteroatoms.

Position 1: Sulfur (S)[2]

Position 4: Nitrogen (N)[1][3]

Position 3: The chiral carbon adjacent to Nitrogen, bearing the 3-chlorophenyl group.

Chemical Formula: C₁₀H₁₂ClNS Molecular Weight: 213.73 g/mol [4][5][6]

Conformational Analysis
The thiomorpholine ring predominantly adopts a chair conformation similar to cyclohexane.

Equatorial Preference: The bulky 3-chlorophenyl substituent at C3 will preferentially occupy

the equatorial position to minimize 1,3-diaxial interactions.

N-Inversion: The secondary amine nitrogen undergoes rapid pyramidal inversion, but the

equilibrium is biased by the C3 substituent.

Chirality
The C3 carbon is a stereogenic center, giving rise to two enantiomers:

(3R)-3-(3-Chlorophenyl)thiomorpholine

(3S)-3-(3-Chlorophenyl)thiomorpholine

In biological systems, these enantiomers likely exhibit distinct pharmacological profiles (e.g.,

differential binding affinity to monoamine transporters), necessitating asymmetric synthesis or

chiral resolution during development.

Synthetic Methodology
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The synthesis of 3-substituted thiomorpholines requires regioselective construction of the

heterocycle to ensure the aryl group is positioned adjacent to the nitrogen (C3) rather than the

sulfur (C2).

Recommended Protocol: Epoxide Ring Opening &
Cyclization
This route ensures high regioselectivity for the 3-position.

Reaction Logic:

Nucleophilic Attack: Thiolate (from cysteamine) attacks the less hindered terminal carbon of

3-chlorostyrene oxide.

Cyclization: Intramolecular nucleophilic substitution (SN2) where the amine displaces the

activated hydroxyl group (or via Mitsunobu conditions).

Step-by-Step Protocol
Starting Materials: 3-Chlorostyrene oxide, 2-Aminoethanethiol (Cysteamine), Sodium

Ethoxide (NaOEt).

Ring Opening:

Dissolve 2-aminoethanethiol (1.1 eq) in dry Ethanol under N₂.

Add NaOEt (1.0 eq) to generate the thiolate.

Add 3-chlorostyrene oxide dropwise at 0°C. Stir at RT for 4 hours.

Mechanism:[2][7][8] The sulfur attacks the terminal epoxide carbon, yielding 2-((2-

aminoethyl)thio)-1-(3-chlorophenyl)ethanol.

Cyclization (Mitsunobu-type or Acid-mediated):

Isolate the intermediate.[2]
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Reflux in 48% HBr or use Triphenylphosphine/DIAD in THF to promote ring closure (N

attacks the benzylic carbon).

Note: Acid-mediated cyclization proceeds via a benzylic carbocation, which may racemize

the product. For chiral retention, use Mitsunobu conditions.

Purification:

Basify with NaOH. Extract with DCM.

Purify via column chromatography (SiO₂, MeOH/DCM gradient).

Synthesis Pathway Visualization (DOT)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Regioselective synthesis via epoxide ring opening. Sulfur attacks the terminal carbon,

positioning the hydroxyl group at the benzylic position for subsequent nitrogen displacement,

yielding the 3-substituted isomer.

Physicochemical & Metabolic Profile[12]
Key Properties Table
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Metabolic Stability (S-Oxidation)
Unlike morpholines, thiomorpholines are susceptible to oxidation at the sulfur atom by

Cytochrome P450 enzymes (specifically CYP3A4 and FMO).

Primary Metabolite:Sulfoxide (S=O). This introduces chirality at the sulfur, creating

diastereomers (cis/trans relative to the C3-aryl group).

Secondary Metabolite:Sulfone (O=S=O).

Impact: S-oxidation increases polarity, facilitating renal excretion but potentially deactivating

the pharmacophore.

Metabolic Pathway Visualization (DOT)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Click to download full resolution via product page

Caption: Metabolic trajectory showing sequential S-oxidation. The formation of the sulfoxide

creates a new stereocenter at Sulfur, potentially complicating the pharmacokinetic profile.

Medicinal Chemistry Applications
The 3-(3-chlorophenyl)thiomorpholine scaffold is a valuable template for "scaffold hopping"

from known morpholine drugs.

Bioisosterism: Replacing the oxygen of phenmetrazine-like stimulants with sulfur often

retains monoamine transporter affinity while altering metabolic half-life.

Sigma Receptor Ligands: The lipophilic 3-chlorophenyl group combined with the basic amine

fits the pharmacophore for Sigma-1 receptors, relevant in neuroprotection and pain

management.

Building Block: The secondary amine (N4) can be readily alkylated or acylated to generate

libraries of:

Ureas/Amides: For enzyme inhibition (e.g., DPP-IV inhibitors).[8]

N-Benzyl derivatives: For enhanced receptor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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